Reduced Lipophilicity (XLogP3) Relative to Des-Hydroxy and Methoxy Analogs
The target compound exhibits significantly lower predicted lipophilicity (XLogP3 = 1.2) compared to the des-hydroxy analog (XLogP3 = 2.2) and the methoxy analog (XLogP3 = 1.7), indicating improved aqueous solubility and potentially reduced non-specific protein binding [1][2]. This 1.0-logP unit reduction relative to the des-hydroxy variant represents a ~10-fold shift in octanol/water partitioning, a difference that typically translates into meaningful changes in in vivo distribution and clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 1865160-22-0): 2.2; 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092798-18-8): 1.7 |
| Quantified Difference | ΔXLogP = -1.0 vs. des-hydroxy analog; ΔXLogP = -0.5 vs. methoxy analog |
| Conditions | Predicted XLogP3 values from computational models on chem960.com and kuujia.com; all values computed using the same fragmentation methodology |
Why This Matters
Lower lipophilicity generally correlates with reduced hERG binding, lower phospholipidosis risk, and improved developability, making the target compound preferable for early-stage drug discovery programs seeking balanced ADME profiles.
- [1] Kuujia Chemical Database. 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 1851759-13-1). Product Page. Accessed April 2026. View Source
- [2] chem960.com. 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092798-18-8). Product Page. Accessed April 2026. View Source
